molecular formula C10H15NS B105704 Pyridine, 4-[(tert-butylthio)methyl]- CAS No. 18794-27-9

Pyridine, 4-[(tert-butylthio)methyl]-

Cat. No. B105704
CAS RN: 18794-27-9
M. Wt: 181.3 g/mol
InChI Key: JNZPQVNBWRBPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 4-[(tert-butylthio)methyl]-, commonly known as TMT Pyridine, is an organic compound that has been widely used in scientific research. It belongs to the family of pyridine derivatives and is known for its unique properties, such as its ability to act as a potent thiol protecting group and its reactivity towards various nucleophiles. In

Scientific Research Applications

TMT Pyridine has been widely used in scientific research as a thiol protecting group. It is commonly used to protect cysteine residues in peptides and proteins during chemical synthesis. TMT Pyridine is also used as a reagent in the synthesis of various compounds, such as sulfides, sulfoxides, and sulfones. Additionally, TMT Pyridine has been used in the development of novel drugs and therapeutic agents.

Mechanism Of Action

TMT Pyridine acts as a thiol protecting group by forming a stable thioether linkage with the cysteine residue. The thioether linkage is resistant to oxidation and other chemical reactions, which protects the cysteine residue during chemical synthesis. TMT Pyridine also reacts with various nucleophiles, such as amines and alcohols, to form stable adducts.

Biochemical And Physiological Effects

TMT Pyridine has been shown to have minimal biochemical and physiological effects. It is not known to be toxic or carcinogenic and is considered safe for use in laboratory experiments. However, TMT Pyridine should be handled with care as it is a flammable and reactive compound.

Advantages And Limitations For Lab Experiments

TMT Pyridine has several advantages for use in laboratory experiments. It is a versatile reagent that can be used for the protection of cysteine residues in peptides and proteins, as well as for the synthesis of various compounds. TMT Pyridine is also easy to handle and relatively inexpensive. However, TMT Pyridine has some limitations, such as its low solubility in water and its sensitivity to moisture and air. Additionally, TMT Pyridine can be difficult to remove from the final product, which can affect the purity and yield of the compound.

Future Directions

For the use of TMT Pyridine include the development of novel drugs and therapeutic agents and the improvement of methods for its removal from the final product.

Synthesis Methods

TMT Pyridine can be synthesized by reacting 4-chloromethylpyridine with tert-butyl thiol and triethylamine in the presence of a catalyst. The reaction proceeds through a substitution mechanism, where the chlorine atom is replaced by the tert-butyl thiol group, resulting in the formation of TMT Pyridine.

properties

CAS RN

18794-27-9

Product Name

Pyridine, 4-[(tert-butylthio)methyl]-

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

IUPAC Name

4-(tert-butylsulfanylmethyl)pyridine

InChI

InChI=1S/C10H15NS/c1-10(2,3)12-8-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3

InChI Key

JNZPQVNBWRBPEQ-UHFFFAOYSA-N

SMILES

CC(C)(C)SCC1=CC=NC=C1

Canonical SMILES

CC(C)(C)SCC1=CC=NC=C1

Origin of Product

United States

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